molecular formula C64H116N18O17 B12404909 Acetyl-Tau Peptide (273-284) amide

Acetyl-Tau Peptide (273-284) amide

Cat. No.: B12404909
M. Wt: 1409.7 g/mol
InChI Key: DWKLHZJPKGOTGM-SHEMCLNMSA-N
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Description

Acetyl-Tau Peptide (273-284) amide is an acetylated fragment of the Tau protein, specifically spanning amino acids 273 to 284. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Tau Peptide (273-284) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetyl-Tau Peptide (273-284) amide primarily undergoes:

    Aggregation Inhibition: It inhibits the aggregation of amyloid-beta peptides.

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Aggregation Inhibition: Conditions typically involve physiological pH and temperature.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific proteases can be used.

Major Products Formed

    Aggregation Inhibition: Prevents the formation of amyloid-beta aggregates.

    Hydrolysis: Results in smaller peptide fragments.

Scientific Research Applications

Acetyl-Tau Peptide (273-284) amide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Acetyl-Tau Peptide (273-284) amide exerts its effects by inhibiting the aggregation of amyloid-beta peptides. This inhibition is crucial in preventing the formation of neurotoxic aggregates that are implicated in Alzheimer’s disease. The peptide interacts with amyloid-beta, preventing its self-assembly into fibrils .

Comparison with Similar Compounds

Similar Compounds

    Tau Peptide (273-284): The non-acetylated version of the peptide.

    Amyloid-beta Peptide (25-35): Another peptide involved in Alzheimer’s disease.

Uniqueness

Acetyl-Tau Peptide (273-284) amide is unique due to its acetylation, which enhances its ability to inhibit amyloid-beta aggregation compared to its non-acetylated counterpart .

Properties

Molecular Formula

C64H116N18O17

Molecular Weight

1409.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C64H116N18O17/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1

InChI Key

DWKLHZJPKGOTGM-SHEMCLNMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C

Origin of Product

United States

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